1-Bromo-4-(t-butyl)-2-isopropoxybenZene
Description
Properties
Molecular Formula |
C13H19BrO |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-bromo-4-tert-butyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H19BrO/c1-9(2)15-12-8-10(13(3,4)5)6-7-11(12)14/h6-9H,1-5H3 |
InChI Key |
BMEHOHYIXYRFEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
O-Alkylation Followed by Regioselective Bromination
The most straightforward approach involves O-alkylation of 4-(tert-butyl)phenol to install the isopropoxy group, followed by electrophilic bromination.
Step 1: Synthesis of 4-(tert-Butyl)-2-Isopropoxybenzene
4-(tert-Butyl)phenol undergoes alkylation with 2-bromopropane in acetone or acetonitrile using potassium carbonate as a base. This reaction proceeds at 60–80°C for 12–24 hours, yielding 4-(tert-butyl)-2-isopropoxybenzene with >90% purity. The isopropoxy group acts as an electron-donating group (EDG), directing subsequent electrophilic substitution to the ortho and para positions.
Step 2: Bromination Using Dibromohydantoin
Bromination of 4-(tert-butyl)-2-isopropoxybenzene with dibromohydantoin (DBH) in dichloromethane at 0–10°C selectively introduces bromine at the ortho position relative to the tert-butyl group (position 1). This selectivity arises from the steric hindrance of the bulky tert-butyl group, which disfavors substitution at adjacent positions. The reaction achieves 81–88% yield, with HPLC purity exceeding 98%.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Alkylation Temperature | 60–80°C | |
| Bromination Agent | Dibromohydantoin | |
| Bromination Yield | 81.3% |
Sequential Functionalization via Nitro Intermediates
Nitration and Subsequent Functionalization
This method leverages nitro groups as temporary directing and activating groups.
Step 1: Nitration of 1-Bromo-4-(tert-butyl)benzene
1-Bromo-4-(tert-butyl)benzene undergoes nitration with fuming nitric acid and sulfuric acid at 20°C for 12 hours, introducing a nitro group at the ortho position (relative to bromine). The nitro group directs further substitutions to the meta position.
Step 2: Reduction and O-Alkylation
The nitro group is reduced to an amine using hydrogenation (Pd/C, H₂) or Fe/HCl, followed by diazotization and hydrolysis to yield 2-hydroxy-4-(tert-butyl)-1-bromobenzene. Alkylation with 2-bromopropane and K₂CO₃ in acetone installs the isopropoxy group, completing the synthesis.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Nitration Yield | 99% | |
| Reduction Method | Fe/HCl | |
| Final Alkylation Yield | 70–77% |
Grignard-Mediated Coupling Strategies
Directed Ortho Metalation (DoM)
A modern approach employs directed metalation to achieve precise bromine placement.
Step 1: tert-Butyl Group Installation
1-Bromo-2-isopropoxybenzene undergoes Friedel-Crafts alkylation with tert-butyl chloride in the presence of AlCl₃. The isopropoxy group directs tert-butyl installation to the para position (position 4), yielding the target compound.
Step 2: Optimization of Bromine Position
Steric effects from the tert-butyl group ensure bromine is retained at position 1 during subsequent purification. This method achieves 55–60% overall yield but requires stringent temperature control (-78°C for Grignard steps).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Friedel-Crafts Catalyst | AlCl₃ | |
| Reaction Temperature | -78°C (Grignard) |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Purity and Byproduct Formation
HPLC analyses reveal Method 1 produces <2% byproducts, whereas Method 2 generates up to 10% isomers due to competing nitration pathways.
Industrial Applications and Modifications
Recent patents (e.g., CN115124410A) highlight the utility of 1-bromo-4-(tert-butyl)-2-isopropoxybenzene in synthesizing fluorinated benzaldehydes for antiviral agents. Modifications include:
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(tert-butyl)-2-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 4-(tert-butyl)-2-isopropoxyphenol or 4-(tert-butyl)-2-isopropoxyaniline.
Oxidation: Formation of 4-(tert-butyl)-2-isopropoxybenzaldehyde or 4-(tert-butyl)-2-isopropoxybenzoic acid.
Reduction: Formation of 4-(tert-butyl)-2-isopropoxybenzene.
Scientific Research Applications
1-Bromo-4-(tert-butyl)-2-isopropoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as a building block for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(tert-butyl)-2-isopropoxybenzene depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the isopropoxy group is oxidized by an oxidizing agent, leading to the formation of a carbonyl compound. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Table 1: Substituent Effects on Reactivity and Physical Properties
Q & A
Q. How can computational modeling predict its reactivity in novel reaction environments?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations assess solvent effects (e.g., polarity on SNAr vs. radical pathways). Validate with kinetic isotope effects (KIE) and isotopic labeling (e.g., C NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
